6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These enzymes are involved in numerous cellular signaling processes, so their inhibition can have wide-ranging effects . The exact pathways affected would depend on the specific types of protein kinases that the compound interacts with.
Pharmacokinetics
The presence of a hydrophobic side chain could enhance its binding affinity with receptor sites , potentially improving its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, and migration . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The carboxamide group is introduced by reacting the pyrimidine derivative with an amine, such as 4-morpholinophenylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of 6-keto-N-(4-morpholinophenyl)pyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biology: It is used in the study of cell signaling pathways and protein interactions.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with potential anticancer properties.
Quinazoline: Widely studied for its anticancer and anti-inflammatory activities.
Uniqueness
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its morpholine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQGKOONICUVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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